molecular formula C10H12ClF B15258198 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene

Cat. No.: B15258198
M. Wt: 186.65 g/mol
InChI Key: XISAUHUHCGPBPF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene typically involves the alkylation of 3-fluorobenzene with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloro-2-methylpropyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: Products include alkanes or partially reduced derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include nucleophilic substitution, where the compound forms covalent bonds with nucleophilic sites on the target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene
  • 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
  • 1-(3-Chloro-2-methylpropyl)-3-chloro-benzene

Comparison: 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications where its analogs may not be as effective.

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-3-fluorobenzene

InChI

InChI=1S/C10H12ClF/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3

InChI Key

XISAUHUHCGPBPF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CCl

Origin of Product

United States

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